2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole
Overview
Description
2-Chloromethyl-1-methyl-5-trifluoromethyl-1H-benzoimidazole is a chemical compound with the molecular formula C10H8ClF3N2. It has a molecular weight of 248.63 g/mol . This compound is a white solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-benzimidazole . The InChI code for this compound is 1S/C10H8ClF3N2/c1-16-8-3-2-6(10(12,13)14)4-7(8)15-9(16)5-11/h2-4H,5H2,1H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 363.4±42.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 58.5±3.0 kJ/mol . The flash point is 173.6±27.9 °C . The index of refraction is 1.571 . The molar refractivity is 51.4±0.3 cm3 . The polar surface area is 29 Å2 . The polarizability is 20.4±0.5 10-24 cm3 . The surface tension is 41.8±3.0 dyne/cm . The molar volume is 156.3±3.0 cm3 .Scientific Research Applications
Synthesis and Antibacterial Activity
- Benzimidazole derivatives, including those synthesized from 2-Chloromethyl-1H-benzoimidazole, have shown significant antibacterial activity. These compounds were effective against both Gram-positive and Gram-negative bacteria. (Zimam, 2014)
Fungicidal Applications
- Some derivatives of 2-Chloromethyl-1H-benzoimidazole were found to have potent fungicidal properties, surpassing even commercially used fungicides in efficacy. (Mishra et al., 1993)
Antifungal Activity
- Novel 1H-benzoimidazole derivatives synthesized from 2-Chloromethyl-1H-benzoimidazole showed exceptional antifungal activity against several pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. (Zhou et al., 2013)
Phosphorescence in Light-Emitting Devices
- Certain complexes derived from benzoimidazole, synthesized using 2-Chloromethyl-1H-benzoimidazole, were highly phosphorescent and used in light-emitting devices with varied emission colors. (Huang et al., 2004)
Structural and Biological Studies
- Comprehensive structural, spectral, and biological studies on derivatives of 2-Chloromethyl-1H-benzoimidazole have been conducted, revealing significant insights into their physicochemical properties and potential biological applications. (El Foujji et al., 2021)
Antihypertensive Activity
- Some derivatives of 2-Chloromethyl-1H-benzoimidazole were synthesized and tested for antihypertensive activity, demonstrating promising results in lowering blood pressure. (Sharma et al., 2010)
Antimicrobial and Antifungal Properties
- A series of novel benzimidazole derivatives were synthesized from 2-Chloromethyl-1H-benzimidazole and showed significant antimicrobial and antifungal activities against various human pathogenic microorganisms. (Krishnanjaneyulu et al., 2014)
Safety and Hazards
Properties
IUPAC Name |
2-(chloromethyl)-1-methyl-5-(trifluoromethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2/c1-16-8-3-2-6(10(12,13)14)4-7(8)15-9(16)5-11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOBZZFDBNGPCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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